4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid 4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 342045-62-9
VCID: VC21275227
InChI: InChI=1S/C10H8N2O7/c1-4(13)11-7-3-8(12(18)19)6(10(16)17)2-5(7)9(14)15/h2-3H,1H3,(H,11,13)(H,14,15)(H,16,17)
SMILES: CC(=O)NC1=CC(=C(C=C1C(=O)O)C(=O)O)[N+](=O)[O-]
Molecular Formula: C10H8N2O7
Molecular Weight: 268.18 g/mol

4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid

CAS No.: 342045-62-9

Cat. No.: VC21275227

Molecular Formula: C10H8N2O7

Molecular Weight: 268.18 g/mol

* For research use only. Not for human or veterinary use.

4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid - 342045-62-9

Specification

CAS No. 342045-62-9
Molecular Formula C10H8N2O7
Molecular Weight 268.18 g/mol
IUPAC Name 4-acetamido-6-nitrobenzene-1,3-dicarboxylic acid
Standard InChI InChI=1S/C10H8N2O7/c1-4(13)11-7-3-8(12(18)19)6(10(16)17)2-5(7)9(14)15/h2-3H,1H3,(H,11,13)(H,14,15)(H,16,17)
Standard InChI Key PVKBHMXHHRPTAV-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=C(C=C1C(=O)O)C(=O)O)[N+](=O)[O-]
Canonical SMILES CC(=O)NC1=CC(=C(C=C1C(=O)O)C(=O)O)[N+](=O)[O-]

Introduction

Structural and Physical Properties

Molecular Structure

4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid has a benzene ring as its core structure with four substituents:

  • Two carboxylic acid (-COOH) groups at positions 1 and 3

  • An acetamido group (-NHCOCH₃) at position 4

  • A nitro group (-NO₂) at position 6

The molecular formula is C₁₀H₈N₂O₇, indicating 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms . The arrangement of these functional groups creates a molecule with interesting electronic properties due to the electron-withdrawing nature of the nitro and carboxylic acid groups, balanced by the electron-donating properties of the acetamido group.

Physical Properties

The physical properties of 4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid are summarized in the following table:

PropertyValue
Molecular Weight268.18000 g/mol
Density1.682 g/cm³
Boiling Point586.5°C at 760 mmHg
Flash Point308.5°C
Physical StateSolid at room temperature
CAS Number342045-62-9

These physical properties indicate that 4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid is a thermally stable compound with a high boiling point, which is characteristic of carboxylic acids, especially dicarboxylic acids . The high density suggests a compact molecular packing structure, likely due to hydrogen bonding between the carboxylic acid groups.

Chemical Properties

Reactivity

The reactivity of 4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid is largely determined by its functional groups:

  • Carboxylic Acid Groups:

    • Can undergo esterification with alcohols

    • Can form amides with amines

    • Can be reduced to alcohols or aldehydes

    • Can undergo decarboxylation under specific conditions

  • Acetamido Group:

    • Can undergo hydrolysis to form an amine

    • Participates in hydrogen bonding

  • Nitro Group:

    • Can be reduced to an amine

    • Activates the benzene ring toward nucleophilic aromatic substitution

    • Deactivates the ring toward electrophilic aromatic substitution

The combination of these groups creates a molecule with diverse reactivity patterns that could be exploited in various synthetic pathways .

Applications and Research Findings

Based on its structure and chemical properties, 4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid may have applications in several areas:

  • Organic Synthesis:

    • As a building block for complex molecules

    • In the synthesis of polymers, especially polyesters and polyamides

    • As a precursor for pharmaceutical compounds

  • Coordination Chemistry:

    • Dicarboxylic acids are known to form coordination complexes with various metals

    • The presence of multiple functional groups provides different binding sites for metal ions, potentially leading to interesting coordination geometries

  • Materials Science:

    • Related benzenedicarboxylic acids have been used in the synthesis of metal-organic frameworks (MOFs)

    • The additional functional groups could provide unique properties to such materials

Research on similar dicarboxylic acids has shown that they can participate in hydrogen-bonded supramolecular assemblies, as demonstrated by studies on binary molecular adducts derived from dicarboxylic acids . The presence of both carboxylic acid groups and the acetamido group in 4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid could facilitate similar hydrogen bonding interactions, making it potentially useful in crystal engineering.

Furthermore, some dicarboxylic acids have shown biological activity, suggesting that 4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid might be worth investigating for potential pharmaceutical applications.

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